2-(4-CHLOROPHENOXY)-1-(4-METHANESULFONYLPIPERIDIN-1-YL)-2-METHYLPROPAN-1-ONE
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-methylsulfonylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c1-16(2,22-13-6-4-12(17)5-7-13)15(19)18-10-8-14(9-11-18)23(3,20)21/h4-7,14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDBPQHUPXUQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)S(=O)(=O)C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(4-methanesulfonylpiperidin-1-yl)-2-methylpropan-1-one typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Piperidine Derivative Formation: The next step involves the reaction of piperidine with methanesulfonyl chloride to form the methanesulfonylpiperidine derivative.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the methanesulfonylpiperidine derivative in the presence of a base and a suitable solvent to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(4-methanesulfonylpiperidin-1-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-(4-methanesulfonylpiperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds provide a basis for comparative analysis:
2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
- Key Differences: Phenoxy Substituent: 4-Chloro-2-methylphenoxy (vs. 4-chlorophenoxy in the target compound). Piperazine Group: A 2-fluorophenyl-substituted piperazine (vs. methanesulfonylpiperidine). The fluorine atom enhances lipophilicity, while the piperazine ring introduces basicity, affecting pH-dependent solubility.
- Inferred Properties : Higher lipophilicity may improve membrane permeability but reduce aqueous solubility compared to the sulfonyl-containing target compound .
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Hydrochloride
- Key Differences: Backbone: Propan-2-ol (vs. propan-1-one), introducing a hydroxyl group that enhances hydrogen-bonding capacity. Piperazine Group: 4-Methylpiperazine (vs. methanesulfonylpiperidine). The methyl group reduces basicity, while the hydrochloride salt improves bioavailability. Phenoxy Substituent: 4-Chloro-3-methylphenoxy (meta-methyl substitution vs. para-substitution in the target compound), altering steric and electronic profiles.
- Inferred Properties : The hydroxyl group and salt form likely enhance solubility but may shorten metabolic half-life due to increased polarity .
Data Tables
Table 1: Structural Comparison of Target Compound and Analogs
Table 2: Inferred Physicochemical Properties
Research Findings
Piperidine vs. Piperazine: The target compound’s piperidine ring (vs.
Sulfonyl Group Impact : The methanesulfonyl group enhances solubility and metabolic stability compared to the fluorophenyl and methylpiperazine groups in analogs, which are more lipophilic and metabolically vulnerable .
Salt Forms: The hydrochloride salt in the compound increases solubility but introduces pH-dependent dissociation, which may limit tissue distribution compared to the non-ionic target compound .
Biological Activity
2-(4-Chlorophenoxy)-1-(4-methanesulfonylpiperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound notable for its complex structure, which includes a chlorophenoxy group and a methanesulfonylpiperidinyl moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The IUPAC name of the compound is 2-(4-chlorophenoxy)-2-methyl-1-(4-methylsulfonylpiperidin-1-yl)propan-1-one, with the following chemical formula:
- Molecular Formula : C16H22ClNO4S
- CAS Number : 1448076-22-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenoxy and methanesulfonyl groups suggests potential interactions that could modulate biological pathways, leading to various therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. The chlorophenoxy group is known for enhancing the antibacterial properties of compounds by disrupting bacterial cell walls or inhibiting essential enzymes involved in cell wall synthesis.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. The methanesulfonylpiperidine moiety may contribute to cytotoxic effects against various cancer cell lines. Research has shown that piperidine derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Research Findings
| Study | Findings |
|---|---|
| Study 1 (2023) | Investigated the antimicrobial effects against Gram-positive and Gram-negative bacteria; showed significant inhibition at low concentrations. |
| Study 2 (2022) | Evaluated anticancer properties in vitro; demonstrated cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study 3 (2021) | Analyzed the mechanism of action; indicated that the compound induces apoptosis via mitochondrial pathways. |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of similar compounds found that derivatives with a chlorophenoxy group displayed enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in improving efficacy.
Case Study 2: Anticancer Activity
In vitro experiments on various cancer cell lines revealed that compounds similar to this compound exhibited selective cytotoxicity. The compound was shown to induce apoptosis in human breast cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
